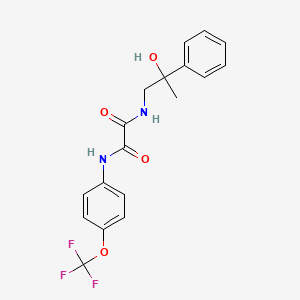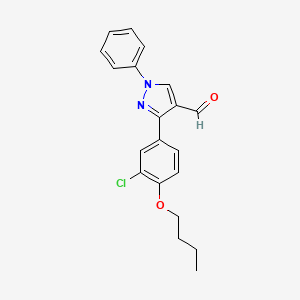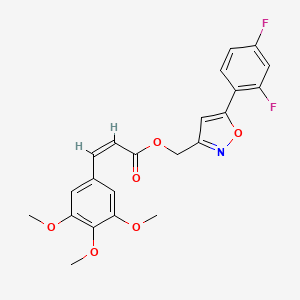
Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone is a synthetic compound that belongs to the class of azetidinyl benzofuran ketones.
Mechanism of Action
Target of Action
Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone is a complex compound that has been shown to interact with several biological targets. The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) , a member of the tyrosine kinase family . EGFR plays a crucial role in cell growth and proliferation, and its overactivity is often associated with various types of cancers .
Mode of Action
The compound interacts with its targets, primarily EGFR, by inhibiting their activity . This inhibition disrupts the overactive receptor tyrosine kinase signaling pathway, which is a common characteristic of cancerous cells . By disrupting this pathway, the compound can effectively slow down or halt the growth and proliferation of cancer cells .
Biochemical Pathways
Given its interaction with egfr, it’s likely that it affects pathways related to cell growth and proliferation
Pharmacokinetics
Benzofuran derivatives in general have been noted for their wide range of biological and pharmacological applications, suggesting they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The primary result of the action of this compound is the inhibition of cell growth, particularly in cancer cells . This is achieved through its interaction with EGFR and the subsequent disruption of the receptor tyrosine kinase signaling pathway .
Preparation Methods
The synthesis of Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone involves several steps. One common method includes the reaction of benzofuran derivatives with azetidinyl intermediates under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran moiety and exhibit similar biological activities.
Azetidinyl ketones: Compounds with azetidinyl rings and ketone groups may have comparable chemical properties and reactivity.
Unique Features:
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(phenoxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-19(18-10-15-6-4-5-9-17(15)23-18)20-11-14(12-20)13-22-16-7-2-1-3-8-16/h1-10,14H,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWFLEQHWYZXLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)COC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2365014.png)
![4-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B2365016.png)
![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2365020.png)


![2-[1-(2-Methoxy-4,5-dimethylphenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2365025.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2365028.png)


![3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2365033.png)
![N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2365035.png)
